



Application Note and Protocol: Assessing Thailanstatin B Activity on MCL-1 Splicing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Thailanstatin B	
Cat. No.:	B15363942	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma-2 (BCL-2) family. Its gene, MCL1, is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. The MCL1 pre-mRNA undergoes alternative splicing to produce two main isoforms: a full-length, anti-apoptotic protein (MCL-1L) and a shorter, pro-apoptotic variant (MCL-1S).[1][2][3] The balance between these two isoforms is crucial for determining cell fate. A shift in the splicing pattern from MCL-1L to MCL-1S can trigger apoptosis in cancer cells, making the modulation of MCL-1 splicing an attractive therapeutic strategy.[4][5]

Thailanstatin B is a natural product that acts as a potent inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[6] Thailanstatins exert their effects by binding to the SF3B1 (splicing factor 3b subunit 1) component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[7][8] By targeting this core component of the spliceosome, **Thailanstatin B** can modulate the alternative splicing of specific genes, including MCL1. This protocol provides a detailed methodology to assess the activity of **Thailanstatin B** on MCL-1 splicing in cancer cell lines.

Principle of the Assay





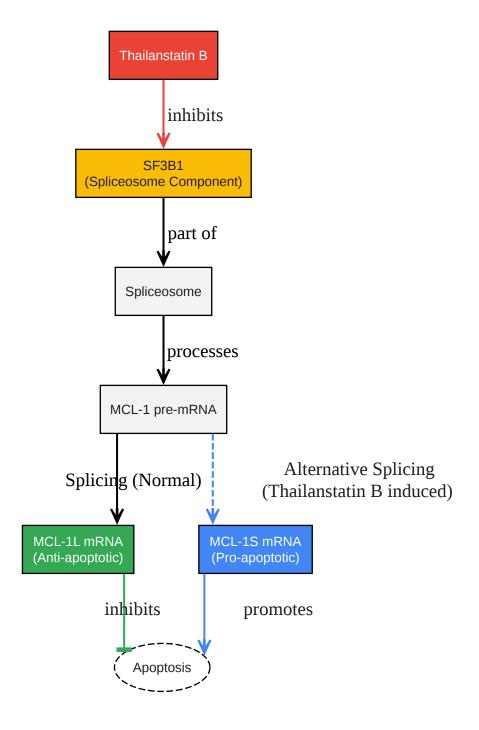


This protocol is designed to quantify the changes in the relative abundance of MCL-1L and MCL-1S isoforms at both the mRNA and protein levels following treatment with **Thailanstatin B**. The core of the assay involves treating a suitable cancer cell line with varying concentrations of **Thailanstatin B**. Subsequently, total RNA is extracted and subjected to reverse transcription followed by polymerase chain reaction (RT-PCR) to analyze the mRNA splice variants. Concurrently, protein lysates are analyzed by Western blot to determine the corresponding changes in MCL-1L and MCL-1S protein expression.

Signaling Pathway and Mechanism of Action

Thailanstatin B inhibits the SF3B1 subunit of the spliceosome. This interference with the splicing machinery alters the recognition of splice sites on the MCL1 pre-mRNA, leading to an increase in the production of the shorter, pro-apoptotic MCL-1S isoform and a concurrent decrease in the anti-apoptotic MCL-1L isoform. This shift in the MCL-1L/MCL-1S ratio promotes the intrinsic apoptosis pathway.





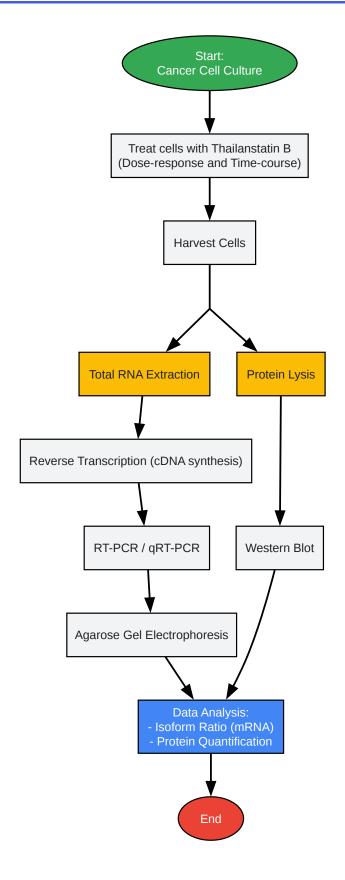
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Caption: Mechanism of **Thailanstatin B** on MCL-1 splicing and apoptosis.

Experimental Workflow

The overall experimental procedure from cell treatment to data analysis is outlined below.





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Caption: Workflow for assessing **Thailanstatin B** effect on MCL-1 splicing.



Materials and Reagents

- Cell Lines: MCL-1 dependent cancer cell line (e.g., NCI-H23, A549, or other relevant lines).
- Thailanstatin B: (MedChemExpress or other supplier).
- Cell Culture Media: (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Reagents for RNA work:
 - TRIzol reagent or equivalent RNA extraction kit.
 - Reverse Transcription kit.
 - PCR Master Mix.
 - Primers for MCL-1L and MCL-1S (see Table 1).
 - Nuclease-free water.
 - Agarose and DNA loading dye.
- Reagents for Protein work:
 - RIPA buffer with protease and phosphatase inhibitors.
 - BCA Protein Assay Kit.
 - Laemmli sample buffer.
 - Primary antibodies: Anti-MCL-1, Anti-GAPDH (or other loading control).
 - HRP-conjugated secondary antibody.
 - ECL Western Blotting Substrate.

Table 1: Primer Sequences for RT-PCR and gRT-PCR



Primer Name	Sequence (5' to 3')	Target Isoform(s)
MCL-1 Forward	CGGTAATCGGACTCAACCTC	MCL-1L & MCL-1S
MCL-1L Reverse	GGTGCATATCTGGTTGATGC	MCL-1L
MCL-1S Reverse	GCAGTTTTGATGGGCTTGG	MCL-1S
GAPDH Forward	GAAGGTGAAGGTCGGAGTC A	GAPDH (Control)
GAPDH Reverse	TTGAGGTCAATGAAGGGGT C	GAPDH (Control)

Experimental ProtocolsCell Culture and Treatment

- Culture cancer cells in appropriate media until they reach 70-80% confluency.
- Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
- Prepare a stock solution of Thailanstatin B in DMSO.
- Treat cells with increasing concentrations of Thailanstatin B (e.g., 0, 1, 5, 10, 25, 50 nM) for a predetermined time (e.g., 24 hours). A time-course experiment (e.g., 0, 6, 12, 24 hours) with a fixed concentration can also be performed.
- Include a vehicle control (DMSO) at the same concentration as the highest Thailanstatin B
 treatment.

RNA Extraction and Reverse Transcription (RT)

- After treatment, wash cells with ice-cold PBS and lyse them directly in the well using an RNA extraction reagent (e.g., TRIzol).
- Extract total RNA according to the manufacturer's protocol.
- Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).



 Synthesize cDNA from 1-2 μg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

Semi-Quantitative RT-PCR

This method allows for the visualization of the two splice variants on an agarose gel.[9]

- Set up PCR reactions using the common MCL-1 forward primer and a mix of the MCL-1L and MCL-1S reverse primers. Also, set up a parallel reaction for the housekeeping gene (e.g., GAPDH).
- Perform PCR with an appropriate number of cycles to remain in the exponential phase of amplification.
- Run the PCR products on a 2% agarose gel.
- Visualize the bands under UV light. The MCL-1L product will be larger than the MCL-1S product.
- · Quantify band intensities using software like ImageJ.

Quantitative Real-Time PCR (qRT-PCR)

This method provides precise quantification of each isoform.[10][11]

- Set up separate qRT-PCR reactions for MCL-1L, MCL-1S, and the housekeeping gene using isoform-specific primers (Table 1).
- Perform qRT-PCR using a SYBR Green-based master mix.
- Analyze the data using the ΔΔCt method to determine the relative expression of each isoform compared to the vehicle control.[10]

Western Blot Analysis

- After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.



- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate 20-40 μg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibody against MCL-1 (which should detect both isoforms) and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the bands using an ECL substrate and an imaging system.
- Quantify the band intensities using software like ImageJ.

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner to facilitate comparison.

Table 2: qRT-PCR Data for MCL-1 Isoform Expression



Treatmen t	Concentr ation (nM)	Gene	Avg. Ct	ΔCt (vs. GAPDH)	ΔΔCt (vs. Control)	Fold Change (2-ΔΔCt)
Vehicle (DMSO)	0	MCL-1L	22.5	4.5	0.0	1.0
MCL-1S	26.8	8.8	0.0	1.0		
Thailanstati n B	10	MCL-1L	24.0	6.1	1.6	0.33
MCL-1S	25.1	7.2	-1.6	3.03		
Thailanstati n B	50	MCL-1L	25.8	7.9	3.4	0.09
MCL-1S	23.9	6.0	-2.8	6.96		

Table 3: Densitometry Analysis of Western Blot Data

Treatment	Concentration (nM)	MCL-1L Intensity (Normalized to Loading Control)	MCL-1S Intensity (Normalized to Loading Control)	MCL-1L/MCL- 1S Ratio
Vehicle (DMSO)	0	1.00	0.15	6.67
Thailanstatin B	10	0.45	0.55	0.82
Thailanstatin B	50	0.18	0.95	0.19

Troubleshooting

- No PCR product: Check RNA quality and integrity. Verify primer design and annealing temperature.
- Multiple bands on gel: Optimize PCR conditions (annealing temperature, MgCl2 concentration). Design more specific primers if necessary.



- Weak Western blot signal: Increase protein load. Check antibody concentration and incubation times. Ensure efficient transfer.
- High background on Western blot: Increase washing steps. Optimize blocking conditions and antibody concentrations.
- Inconsistent results: Ensure consistent cell passage number, confluency, and treatment conditions. Prepare fresh reagents.

By following this detailed protocol, researchers can effectively assess and quantify the impact of **Thailanstatin B** on the alternative splicing of MCL-1, providing valuable insights into its mechanism of action as a potential anti-cancer agent.

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- To cite this document: BenchChem. [Application Note and Protocol: Assessing Thailanstatin B Activity on MCL-1 Splicing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15363942#protocol-for-assessing-thailanstatin-b-activity-on-mcl-1-splicing]

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